molecular formula C21H30NO5P B3015116 diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate CAS No. 488090-33-1

diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate

Cat. No.: B3015116
CAS No.: 488090-33-1
M. Wt: 407.447
InChI Key: YOKPRSNITFQXRL-UHFFFAOYSA-N
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Description

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate is a synthetic organophosphonate compound provided for research and development purposes. Phosphonates, characterized by a direct carbon-phosphorus (C-P) bond, are stable, non-hydrolyzable analogs of naturally occurring phosphate esters and are of significant interest in various scientific fields . They are widely utilized as key intermediates in organic synthesis and medicinal chemistry. For instance, phosphonate groups serve as crucial non-hydrolyzable phosphate mimics in the development of bioactive molecules, including acyclic nucleoside phosphonates which have led to clinically used antivirals . The structure of this compound, featuring diisopropyl phosphonate esters and a complex aminophenyl group, suggests potential utility as a building block for pharmaceuticals, agrochemicals, or as a ligand in catalysis. Researchers value this phosphonate for its potential to inhibit enzymes that typically interact with phosphate esters, making it a candidate for probing biological pathways or developing therapeutic agents . The diisopropyl phosphonate ester group is a common protecting group in synthetic routes, which can be deprotected to access the corresponding phosphonic acid. This product is intended for laboratory research use only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal consumption. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO5P/c1-15(2)26-28(23,27-16(3)4)21(22-17-10-8-7-9-11-17)19-13-12-18(24-5)14-20(19)25-6/h7-16,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRSNITFQXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of diisopropyl phosphite with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Research indicates that DMAP exhibits potential biological activities due to its ability to mimic phosphate esters. This characteristic enables it to inhibit or modulate enzyme activities that utilize phosphate substrates, influencing various biochemical pathways and cellular functions. Studies have explored its interactions with specific molecular targets, particularly enzymes involved in metabolic pathways.

Organic Synthesis

DMAP is utilized as a reagent in various organic synthesis reactions. It can undergo transformations requiring organic solvents like dichloromethane and may involve catalysts such as palladium on carbon to optimize yields and purity. The synthesis typically involves the reaction of diisopropyl phosphite with an appropriate aldehyde or ketone in the presence of a base under controlled conditions.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by DMAP demonstrated its potential as an enzyme modulator. The compound was shown to effectively inhibit enzymes that rely on phosphate substrates, leading to significant alterations in metabolic pathways within cellular systems. This finding suggests potential therapeutic applications in diseases where enzyme regulation is critical.

Case Study 2: Synthesis Applications

In another study, DMAP was employed in the synthesis of novel organic compounds through phosphonylation reactions. The results indicated that DMAP could facilitate the formation of complex molecules under mild conditions, showcasing its utility in developing pharmaceutical intermediates and other valuable chemical entities.

Mechanism of Action

The mechanism of action of diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Crystallographic and Hirshfeld Surface Analysis

Compounds 1–3 exhibit isostructural features, with centrosymmetric dimers stabilized by N–H∙∙∙O=P hydrogen bonds (R²₂(10) motif). The O=P–C–N moiety adopts a Z conformation, and aromatic rings are nearly orthogonal, minimizing steric clashes . The target compound’s 2,4-dimethoxyphenyl group may alter crystal packing due to:

  • Increased bulkiness : Methoxy groups could disrupt intermolecular H-bonding networks.
  • Enhanced H-bond donors/acceptors: Methoxy oxygen atoms may participate in additional non-covalent interactions.

Hirshfeld surface analysis of compounds 1–3 revealed dominant H∙∙∙H contacts (~60–70% of surfaces), followed by H∙∙∙Br , H∙∙∙C , and H∙∙∙O interactions. The target compound’s lack of bromine and addition of methoxy groups would shift these interactions toward H∙∙∙O and H∙∙∙C .

Electronic and Reactivity Profiles

Density functional theory (DFT) calculations on compounds 1–3 highlighted their electronic properties, including HOMO-LUMO gaps and global chemical reactivity descriptors (e.g., electrophilicity index). The 4-methoxy group in compound 3 lowered the HOMO-LUMO gap compared to compounds 1 and 2, suggesting increased reactivity.

Comparison with Other Diisopropyl Phosphonates

Enzyme Binding and Catalytic Activity

Diisopropyl methyl phosphonate (DIMP) binds to phosphotriesterase (PTE) with a phosphoryl oxygen-zinc ion distance of 2.5 Å, shorter than the 3.5 Å observed in diethyl 4-methylbenzylphosphonate complexes . However, the target compound’s bulkier aromatic groups may sterically hinder binding compared to DIMP.

Biological Activity

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, toxicity, and mechanisms of action based on available literature and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₃H₁₉N₁O₃P
  • Molecular Weight : 273.27 g/mol

The presence of the dimethoxyphenyl and phenylamino groups suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Toxicity Studies

Research indicates that diisopropyl methylphosphonate (DIMP), a related compound, exhibits low toxicity in animal models. For instance, studies have shown that high doses can lead to effects on the blood and nervous systems, but significant mortality rates were observed only at extreme doses (≥2000 mg/kg) in rodent studies .

  • LD50 Values :
    • Mice: 1,041 mg/kg (males), 1,363 mg/kg (females)
    • Rats: Similar trends observed with varying mortality rates correlating to dosage levels.

Upon entering the body, diisopropyl methylphosphonate is rapidly converted to isopropyl methylphosphonic acid (IMPA), which is then cleared from the bloodstream. This rapid metabolism may limit prolonged biological effects but could also indicate potential for acute toxicity at high exposure levels .

Case Studies

  • Reproductive Toxicity :
    A study involving mink demonstrated increased mortality in females exposed to high doses of DIMP over an extended period. The significance of these findings suggests potential reproductive risks associated with high-level exposure .
  • Neurological Effects :
    In animal studies, signs of neurological impairment such as decreased activity and ataxia were noted following high-dose administration. These findings highlight the need for further investigation into the neurotoxic potential of similar phosphonates .

Comparative Data Table

Study TypeSpeciesDosage Range (mg/kg)Observed Effects
Acute ToxicityMice430 - 2000Mortality, decreased activity
Reproductive ToxicityMink11 - 95Increased female mortality at high doses
Neurological AssessmentRatsVariesAtaxia, prostration at high doses

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